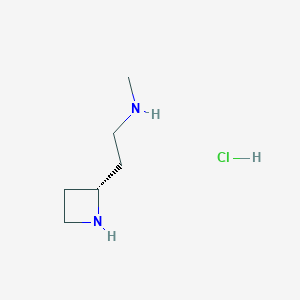
(R)-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the N-methylethanamine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form of the compound. The reaction conditions are carefully controlled to maintain the stereochemistry of the ®-enantiomer.
化学反応の分析
Types of Reactions
®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The azetidine ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of ®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain.
Uniqueness
®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride is unique due to its specific stereochemistry and functional groups, which impart distinct reactivity and biological activity compared to other azetidines and related compounds.
特性
分子式 |
C6H15ClN2 |
|---|---|
分子量 |
150.65 g/mol |
IUPAC名 |
2-[(2R)-azetidin-2-yl]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-7-4-2-6-3-5-8-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChIキー |
WHSKNAOUQIJJNZ-RGMNGODLSA-N |
異性体SMILES |
CNCC[C@H]1CCN1.Cl |
正規SMILES |
CNCCC1CCN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine]](/img/structure/B11921706.png)
![1-(Imidazo[1,5-a]pyridin-8-yl)ethanone](/img/structure/B11921714.png)
![7-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11921723.png)
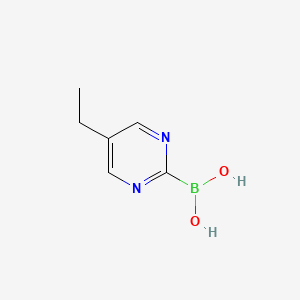
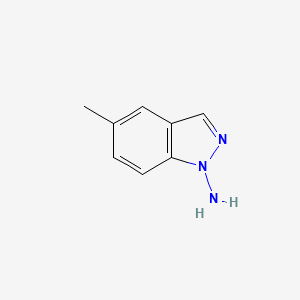
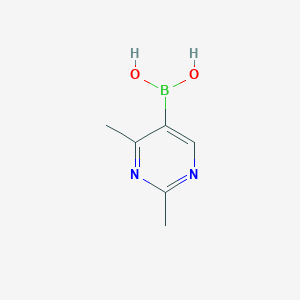
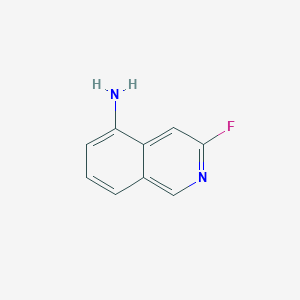
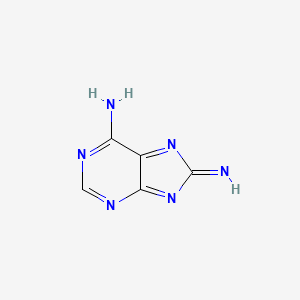
![N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11921753.png)
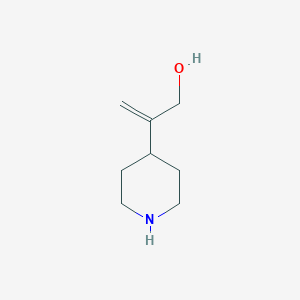
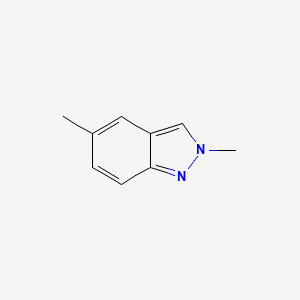
![Hexahydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B11921759.png)
